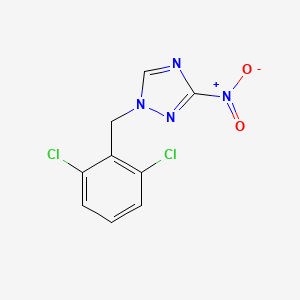

1-(2,6-二氯苄基)-3-硝基-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazoles are a class of heterocyclic compounds with a five-membered ring containing three nitrogen atoms. These compounds, including 1,2,4-triazoles, are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and material science. The compound "1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole" falls within this category, suggesting its potential for significant chemical and biological activities.

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-component reactions or the cyclization of azides with alkynes or other suitable precursors. For example, Sheremet et al. (2004) discuss the synthesis of 4-aryl-5-nitro-1,2,3-triazoles through reactions involving sodium azide and nitroethenes or nitroethanes in various solvents (Sheremet, Tomanov, Trukhin, & Berestovitskaya, 2004). Such methodologies could be adapted for the synthesis of 1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazoles.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can significantly influence the compound's physical and chemical properties. Fun et al. (2012) provide insights into the crystal structure of a triazole compound, indicating the potential for hydrogen bonding and π-π interactions (Fun, Arshad, Nithinchandra, Kalluraya, & Vidyashree, 2012).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, including alkylation, nitration, and cycloaddition. Sukhanov et al. (2011) explored the reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents, revealing the formation of products with different substitution patterns (Sukhanov, Sakovich, Sukhanova, Filippova, & Oleshchenko, 2011).

科学研究应用

互变异构和光谱研究

Kubota 和 Uda (1975) 研究了 3,5-二取代 1,2,4-三唑的互变异构,这种化合物可以存在于多种互变异构形式中。他们的研究重点关注光谱性质(核磁共振和紫外光谱),为可能影响 1-(2,6-二氯苄基)-3-硝基-1H-1,2,4-三唑衍生物的反应性和性质的结构动力学提供了基础理解。此类研究对于设计具有所需电子和光物理性质的化合物以用于先进材料应用至关重要 (Kubota & Uda, 1975).

三唑衍生物的合成

Sheremet 等人 (2004) 描述了 4-芳基-5-硝基-1,2,3-三唑的合成,展示了三唑衍生物的化学多功能性和反应性。这些化合物的合成途径和它们作为进一步化学改性前体的潜力突显了 1,2,4-三唑衍生物在为各种应用(包括农用化学品和药品)开发新的化学实体中的重要性 (Sheremet et al., 2004).

缓蚀

Negrón-Silva 等人 (2013) 对尿嘧啶和胸腺嘧啶的新型 1,2,3-三唑衍生物及其对钢材酸性腐蚀的潜在抑制活性进行的研究突出了三唑衍生物在材料科学中的应用。这些化合物通过其电化学性质为腐蚀抑制提供了一种新方法,这是金属基结构维护和使用寿命中的一个关键方面 (Negrón-Silva et al., 2013).

烷基化反应

Sukhanov 等人 (2011) 关于用双功能试剂对 3-硝基-1,2,4-三唑衍生物进行烷基化的工作证明了三唑衍生物的化学反应性,为具有在药品和材料科学中潜在应用的新型化合物的途径 (Sukhanov et al., 2011).

抗锥虫病剂

Papadopoulou 等人 (2012) 对新型 3-硝基-1H-1,2,4-三唑基酰胺和磺酰胺的体外抗锥虫病和抗利什曼病活性进行了表征。这项研究突出了三唑衍生物作为生物活性化合物在开发针对寄生虫病的新疗法方面的潜力 (Papadopoulou et al., 2012).

作用机制

Target of Action

Similar compounds such as 1-(2,6-dichlorobenzyl)piperazine and 1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid have been studied. The latter has been found to target the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in Escherichia coli .

Mode of Action

Dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, is known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It’s thought to denature external proteins and rearrange the tertiary structure proteins .

Biochemical Pathways

Pharmacokinetics

For instance, 1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid has been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Dichlorobenzyl alcohol has been shown to generate a reduced throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

Similar compounds such as 1-(2,6-dichlorobenzyl)piperazine have been found to have a melting point of 54-62 °c and a flash point of > 100 °c , suggesting that they are stable under normal environmental conditions.

安全和危害

属性

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-3-nitro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O2/c10-7-2-1-3-8(11)6(7)4-14-5-12-9(13-14)15(16)17/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTCCBVLBULIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B5541304.png)

![1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5541305.png)

![4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5541315.png)

![1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole](/img/structure/B5541324.png)

![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)

![2-methyl-3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5541349.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5541352.png)